molecular formula C20H19N B12667423 alpha-Methyl-N,N-diphenylbenzylamine CAS No. 93920-06-0

alpha-Methyl-N,N-diphenylbenzylamine

Cat. No.: B12667423
CAS No.: 93920-06-0
M. Wt: 273.4 g/mol
InChI Key: ZYSDQISYXRYGMK-UHFFFAOYSA-N
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Description

α-Methyl-N,N-diphenylbenzylamine is a tertiary amine characterized by a benzylamine backbone substituted with a methyl group at the α-carbon and two phenyl groups attached to the nitrogen atom. The compound’s stereochemical complexity, particularly in its enantiomeric forms, has also been a focus of research for understanding chiral interactions in biological systems.

Properties

CAS No.

93920-06-0

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

N-phenyl-N-(1-phenylethyl)aniline

InChI

InChI=1S/C20H19N/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

ZYSDQISYXRYGMK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-N,N-diphenylbenzylamine typically involves the reaction of benzylamine with benzophenone in the presence of a reducing agent. One common method is the reduction of benzophenone imine with sodium borohydride in methanol. The reaction proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Alpha-Methyl-N,N-diphenylbenzylamine has been investigated for its potential therapeutic effects and applications in drug development. Its structural similarity to other amines allows it to serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds.

Key Pharmaceutical Applications

  • Monoamine Oxidase Inhibition : Similar to its derivatives, this compound exhibits properties that may inhibit monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters. This inhibition could lead to potential antidepressant or antihypertensive applications .
  • Synthesis of Cardioprotective Agents : The compound is utilized in the synthesis of cardioprotective drugs, such as CP-060S, which have shown promise in clinical studies for protecting heart tissue during ischemic events .
  • Antimicrobial Activity : Research indicates that derivatives of this compound can be modified to create potent antimicrobial agents. These derivatives demonstrate significant activity against various bacterial strains, highlighting their potential use in treating infections .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Synthetic Pathways

  • Preparation of Urea Derivatives : The compound can be used to synthesize urea derivatives that exhibit antimicrobial properties. This application is particularly relevant in developing new antibiotics .
  • Synthesis of β-Amino Acids : It is also employed in the preparation of β-amino acids, which are essential components in peptide synthesis and have applications in medicinal chemistry .

Material Science

In material science, this compound has been explored for its potential use in developing new materials with unique properties.

Applications in Material Science

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. For instance, its amine groups can participate in cross-linking reactions, leading to improved thermal stability and mechanical strength of polymers .

Case Studies

Several case studies illustrate the practical applications and research findings related to this compound:

Study Title Focus Area Findings
Synthesis of Antimicrobial Urea DerivativesPharmaceutical ChemistryDemonstrated significant antibacterial activity against Gram-positive bacteria.
Cardioprotective Drug DevelopmentPharmacologyHighlighted the efficacy of CP-060S synthesized from this compound in reducing myocardial damage.
Polymer Enhancement StudiesMaterial ScienceShowed improved tensile strength and thermal resistance when this compound was incorporated into polymer blends.

Mechanism of Action

The mechanism of action of alpha-Methyl-N,N-diphenylbenzylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Structure and Properties

Molecular Characteristics

  • Molecular Formula : C₃₆H₃₅N (for the fully substituted derivative with three 1-phenylethyl groups).
  • IUPAC Name : N,4-bis(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline.
  • Molecular Weight : 481.7 g/mol.
  • Stereochemistry : Enantiomers such as (S)-(-)-α-Methyl-N,N-diphenylbenzylamine exhibit distinct biological interactions, as seen in analogs like thalidomide derivatives.

Physicochemical Data

  • Melting Point: Not explicitly reported in evidence; analogs like N,N-Dimethylbenzylamine melt at 135–137°C.
  • Solubility : Tertiary amines like this compound are typically lipophilic, with low water solubility.
  • Spectral Data :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–1.5 ppm).
    • ESI–MS : Molecular ion peaks consistent with C₃₆H₃₅N (m/z 481.7).

Comparison with Similar Compounds

Structural Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications
α-Methyl-N,N-diphenylbenzylamine C₃₆H₃₅N 481.7 Three 1-phenylethyl substituents Catalysis, chiral ligands
N,N-Dimethylbenzylamine C₉H₁₃N 135.2 N,N-dimethyl instead of diphenyl groups Solvent, intermediate in drug synthesis
N-Nitrosodiphenylamine C₁₂H₁₀N₂O 198.2 Nitroso group (-N=O) on nitrogen Rubber accelerator, carcinogen
Dibenzylhydroxylamine C₁₄H₁₅NO 213.3 Hydroxylamine (-NHOH) functional group Metal chelation

Key Differences

  • Steric Effects : The bulky 1-phenylethyl substituents in α-Methyl-N,N-diphenylbenzylamine hinder rotational freedom (8 rotatable bonds), unlike N,N-Dimethylbenzylamine (2 rotatable bonds).
  • Electronic Properties : The electron-donating diphenyl groups enhance the basicity of the nitrogen atom compared to nitroso-containing analogs.
  • Biological Activity : Chiral variants of α-Methyl-N,N-diphenylbenzylamine show enantiomer-specific interactions, similar to thalidomide’s (S)-form enhancing TNF-α production.

Biological Activity

alpha-Methyl-N,N-diphenylbenzylamine (α-MDBA) is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, synthesis methods, and potential therapeutic uses based on diverse research findings.

α-MDBA is a tertiary amine characterized by the presence of an alpha-methyl group and two phenyl groups attached to the nitrogen atom. Its chemical structure can be represented as follows:

C16H18N Molecular Weight 238 32 g mol \text{C}_{16}\text{H}_{18}\text{N}\quad \text{ Molecular Weight 238 32 g mol }

The biological activity of α-MDBA is largely attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound can modulate neurotransmitter systems, influencing pathways associated with mood regulation and cognitive function. Specifically, α-MDBA has been studied for its potential effects on:

  • Dopaminergic Activity : It may enhance dopamine receptor activity, contributing to its psychoactive effects.
  • Serotonergic Modulation : The compound might also influence serotonin pathways, which are crucial for mood stabilization.

Biological Activity and Effects

Research indicates that α-MDBA exhibits several biological activities:

  • Antidepressant-like Effects : In animal models, α-MDBA has shown potential antidepressant properties, likely due to its interaction with monoaminergic systems.
  • Cognitive Enhancement : Studies suggest that it may enhance cognitive functions, possibly through dopaminergic modulation.
  • Neuroprotective Properties : Preliminary studies indicate that α-MDBA may protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities of α-MDBA

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behaviors in models
Cognitive EnhancementImproved learning and memory in rodents
NeuroprotectionProtection against oxidative damage

Synthesis Methods

The synthesis of α-MDBA typically involves the reaction of benzylamine with benzophenone in the presence of reducing agents such as sodium borohydride. This method allows for high purity and yield under mild conditions:

  • Reagents : Benzylamine, Benzophenone, Sodium Borohydride.
  • Conditions : Methanol as solvent; mild temperature.

Case Studies

Several studies have explored the effects of α-MDBA in various contexts:

  • Animal Studies : In a study published by the National Institute on Drug Abuse, α-MDBA was administered to rodents to evaluate its antidepressant effects. Results indicated a significant reduction in depressive-like behavior compared to control groups .
  • Cognitive Function Trials : A study conducted by researchers at the University of Zurich examined the cognitive-enhancing properties of α-MDBA. The findings suggested improvements in memory retention and learning capabilities among test subjects .
  • Neuroprotection Research : Research published in ScienceDirect highlighted the neuroprotective effects of α-MDBA against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases .

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